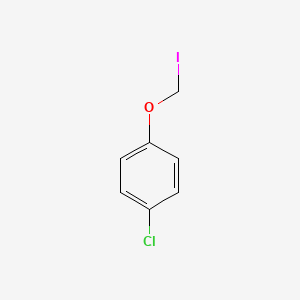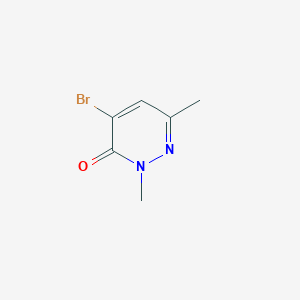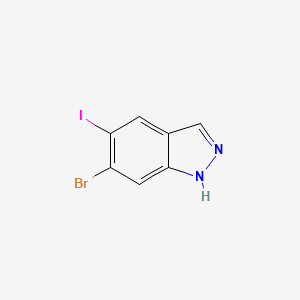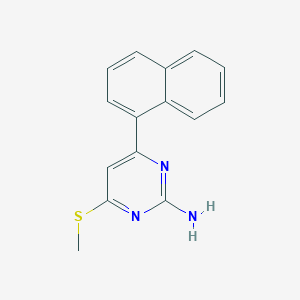
1-Chloro-4-(iodomethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(iodomethoxy)benzene is an organic compound with the molecular formula C7H6ClIO It is a derivative of benzene, where a chlorine atom and an iodomethoxy group are substituted at the para positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-(iodomethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 1-chloro-4-methoxybenzene. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(iodomethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing chlorine or iodine.
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or alcohols.
Coupling: Formation of biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(iodomethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(iodomethoxy)benzene in chemical reactions involves its ability to undergo nucleophilic substitution, oxidation, and reduction. The presence of both chlorine and iodine atoms makes it a versatile intermediate for various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the methoxy group.
1-Chloro-4-methoxybenzene: Similar structure but lacks the iodine atom.
4-Iodoanisole: Similar structure but lacks the chlorine atom.
Uniqueness
1-Chloro-4-(iodomethoxy)benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Eigenschaften
CAS-Nummer |
106261-89-6 |
|---|---|
Molekularformel |
C7H6ClIO |
Molekulargewicht |
268.48 g/mol |
IUPAC-Name |
1-chloro-4-(iodomethoxy)benzene |
InChI |
InChI=1S/C7H6ClIO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 |
InChI-Schlüssel |
ISLBZGZAZPFIIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)


![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)



![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
